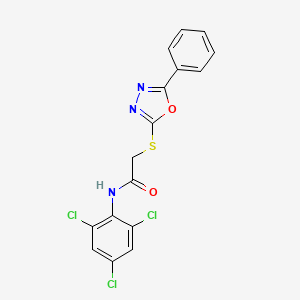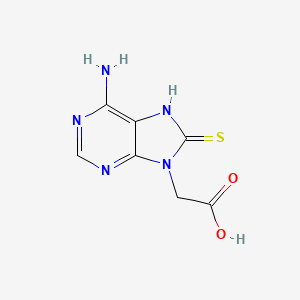
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H7N5O2S and a molecular weight of 225.23 . This compound is characterized by the presence of an amino group, a mercapto group, and a purine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of Functional Groups: The amino and mercapto groups are introduced through nucleophilic substitution reactions. Common reagents include ammonia and thiols.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can undergo reduction to form amines.
Substitution: Both the amino and mercapto groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, halides
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted purines
Scientific Research Applications
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It can interfere with cellular signaling pathways by modulating the activity of key proteins and receptors
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-9H-purin-9-yl)acetic acid: Lacks the mercapto group, making it less versatile in certain chemical reactions.
2-(2,6-Bis(bis(boc-amino)-9H-purin-9-yl)acetic acid: Contains additional protective groups, making it more suitable for specific synthetic applications.
(6-Amino-9H-purin-9-yl)methanol: Has a hydroxyl group instead of the acetic acid moiety, altering its solubility and reactivity.
Uniqueness
2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid is unique due to the presence of both amino and mercapto groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H7N5O2S |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
2-(6-amino-8-sulfanylidene-7H-purin-9-yl)acetic acid |
InChI |
InChI=1S/C7H7N5O2S/c8-5-4-6(10-2-9-5)12(1-3(13)14)7(15)11-4/h2H,1H2,(H,11,15)(H,13,14)(H2,8,9,10) |
InChI Key |
WPUCPXWQBHCCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=S)N2)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


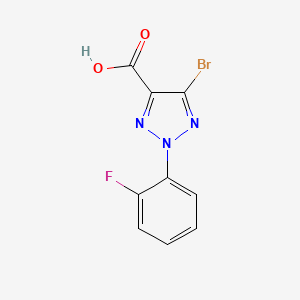
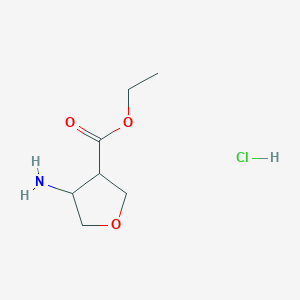
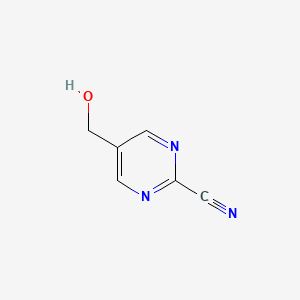
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
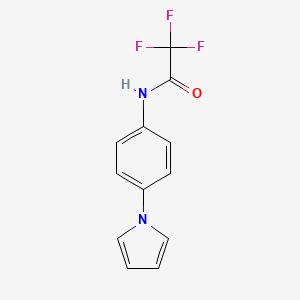
![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)
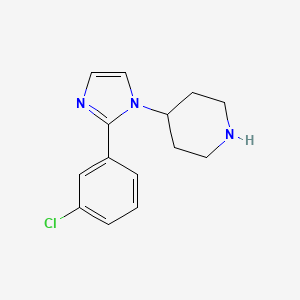
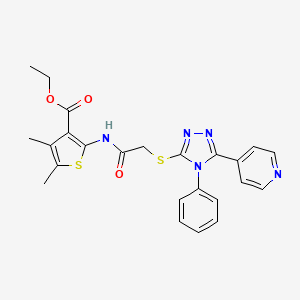
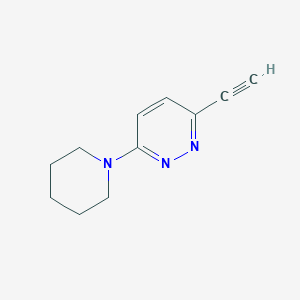
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)

![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
